UR-144 N-(5-hydroxypentyl) metabolite-d5 is a synthetic cannabinoid compound that acts as a potent agonist at cannabinoid receptors, particularly favoring the peripheral cannabinoid receptor type 2 over the central cannabinoid receptor type 1. This compound is primarily used in research settings, particularly in toxicology and forensic analysis, to quantify levels of synthetic cannabinoids in biological samples such as urine and serum. It is classified as a phase I metabolite of UR-144, which has gained attention due to its prevalence in illicit drug markets since its emergence in the early 2010s .
The synthesis of UR-144 N-(5-hydroxypentyl) metabolite-d5 typically involves deuterated precursors to allow for accurate quantification in analytical methods like liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS). The specific methods for synthesizing this compound are not extensively documented in public literature, but it generally follows the synthetic pathways established for similar synthetic cannabinoids. These pathways often involve functionalization of indole derivatives or modifications of alkyl chains to introduce hydroxyl groups at specific positions .
The molecular structure of UR-144 N-(5-hydroxypentyl) metabolite-d5 can be represented as follows:
The structure includes an indole ring system with a pentyl chain and a hydroxyl group at the fifth position, which is crucial for its biological activity. The presence of deuterium atoms (D) enhances the stability and detection capabilities during analytical procedures .
UR-144 N-(5-hydroxypentyl) metabolite-d5 undergoes various metabolic transformations in biological systems. As a metabolite of UR-144, it is expected to be formed via hydroxylation reactions that modify the parent compound's alkyl side chains. These reactions typically involve cytochrome P450 enzymes, which facilitate the introduction of hydroxyl groups into organic molecules. The metabolite can also participate in further conjugation reactions, such as glucuronidation, enhancing its solubility and excretion from the body .
UR-144 N-(5-hydroxypentyl) metabolite-d5 exhibits its pharmacological effects by binding to cannabinoid receptors. Its preferential affinity for the peripheral cannabinoid receptor type 2 suggests that it may modulate various physiological processes, including pain perception and inflammation. The binding affinity is quantified by an inhibition constant (Ki), with values indicating strong interactions with target receptors—Ki = 1.8 nM for CB2 and Ki = 150 nM for CB1 . This differential binding profile highlights its potential therapeutic applications while also raising concerns regarding its psychoactive effects.
The physical and chemical properties of UR-144 N-(5-hydroxypentyl) metabolite-d5 include:
Relevant data indicate that this compound should be handled with care due to its classification as a controlled substance in many jurisdictions .
UR-144 N-(5-hydroxypentyl) metabolite-d5 is primarily utilized in scientific research, particularly within toxicology and forensic science. Its applications include:
This compound exemplifies the complexities involved in studying synthetic cannabinoids and their metabolites, emphasizing the need for rigorous analytical methodologies to ensure accurate detection and quantification.
UR-144 [(1-pentyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone] emerged in the early 2010s as a third-generation SC marketed as "legal" alternatives to cannabis. Pharmacologically, it exhibits high-affinity binding to CB1 receptors, though with distinct clinical manifestations compared to classical cannabinoids. Case studies of UR-144 exposure report unique symptom profiles including slurred speech, cheerful behavior, poor coordination, and less frequently, tachycardia or hallucinations [1]. Unlike natural THC, UR-144 undergoes extensive hepatic metabolism, producing the N-(5-hydroxypentyl) metabolite as a primary urinary biomarker. This metabolite’s stability and detectability make it indispensable for confirming UR-144 consumption in clinical and forensic settings [4] [7].
Deuterated internal standards like UR-144 N-(5-hydroxypentyl) metabolite-d5 (where five hydrogen atoms are replaced with deuterium) are engineered to match the chemical behavior of target analytes while providing distinct mass spectral signatures. This deuterium incorporation minimizes matrix effects and compensates for extraction efficiency losses during sample preparation. In quantitative LC-MS/MS or GC-MS analyses, these standards enable precise calibration curves and retention time alignment, significantly improving the accuracy of metabolite quantification in complex biological matrices such as urine, blood, or oral fluid [3] [7]. Their use is now a cornerstone of high-fidelity forensic toxicology, particularly for SCs with low natural abundance in biospecimens.
Global regulatory frameworks struggle to keep pace with SC proliferation. Following the 2011 U.S. scheduling of JWH-018 and related SCs, UR-144 and analogs (e.g., XLR-11) were controlled in 2013. However, manufacturers rapidly introduced structurally modified successors to evade detection and regulation [4]. This "cat-and-mouse" dynamic necessitates biomarkers that are structurally conserved across SC generations and detectable in urine for extended periods. The UR-144 N-(5-hydroxypentyl) metabolite—and its deuterated analog—meets these criteria as it persists longer than the parent compound and resists rapid metabolic degradation. Consequently, it serves as a reliable indicator of UR-144 intake even amidst evolving chemical landscapes [2] [7].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3